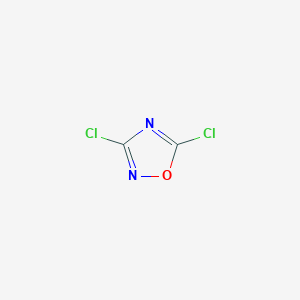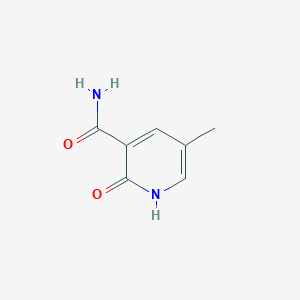
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid
Descripción general
Descripción
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid (DQ) is a small binding molecule . It has been used in the development of high-affinity binders targeting human C-reactive protein (CRP) and human carbonic anhydrase (HCA) II and IX . The empirical formula of DQ is C10H7NO3 .
Synthesis Analysis
The synthesis of DQ and its derivatives has been reported in various studies . For instance, DQ was designed as a CRP binder that is structurally unrelated to phosphocholine (PCh). Its polypeptide conjugate, 4-C25l22-DQ, was demonstrated as a strong, Ca 2+ independent binder for CRP .Molecular Structure Analysis
The molecular structure of DQ involves a quinoline nucleus, which is a privileged scaffold in medicinal chemistry . The molecular weight of DQ is 189.17 .Chemical Reactions Analysis
DQ has been involved in various chemical reactions for the development of high-affinity binders . For example, it was conjugated to a set of sixteen polypeptides to evolve into a polypeptide binder with increased affinity and selectivity .Physical And Chemical Properties Analysis
DQ is a solid compound . Its SMILES string is OC(=O)C1=CC(=O)Nc2ccccc12 .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has focused on synthesizing derivatives of 2-oxo-1,2-dihydroquinoline carboxylic acid to test their anticancer effects. For example, new derivatives have been created and evaluated for their anticancer activity against the breast cancer MCF-7 cell line. These compounds demonstrated significant anticancer activity, indicating the potential of 2-oxo-1,2-dihydroquinoline derivatives in cancer treatment (Gaber et al., 2021).
Molecular Structure Analysis and Drug Design
2-Oxo-1,2-dihydroquinoline derivatives have been synthesized and structurally elucidated, providing insights into their molecular interactions. This research is instrumental in the development of new pharmaceuticals, especially through molecular docking studies that predict interactions with protein targets (Hayani et al., 2021).
Environmental Biotechnology
Studies have been conducted on enzyme systems, like the 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida, which catalyzes the oxygenation of 2-oxo-1,2-dihydroquinoline. Such studies are vital for understanding biodegradation pathways and have implications in environmental biotechnology (Rosche et al., 1995).
Analgesic and Diuretic Properties
Research into the analgesic and diuretic properties of 2-oxo-1,2-dihydroquinoline derivatives has been conducted. This includes synthesizing and analyzing various derivatives to establish structure-biological activity relationships (Ukrainets et al., 2010).
Antibacterial Applications
Some studies have explored the antibacterial properties of 2-oxo-1,2-dihydroquinoline derivatives. These compounds, synthesized as part of a series of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, showed high antibacterial activity, suggesting their potential in medical applications (Glushkov et al., 1988).
Spectroscopy and Computational Chemistry
Vibrational spectroscopic, NMR, and quantum chemical computational studies of 2-oxo-1,2-dihydroquinoline derivatives provide insights into their structural and electronic properties. This research contributes to our understanding of the chemical characteristics of these compounds, which is important for their application in various scientific fields (Ulahannan et al., 2014)
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYCBTVFCWIZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531409 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |
CAS RN |
83734-48-9 | |
| Record name | 2-Oxo-1,2-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)



![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)





![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1626518.png)


